Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis-
Overview
Description
Ethanol, 2,2’-[1,3-propanediylbis(sulfonyl)]bis- is a chemical compound with the molecular formula C7H16O6S2 and a molecular weight of 260.3 g/mol . This compound is known for its unique structure, which includes two sulfonyl groups attached to a 1,3-propanediyl backbone, making it an interesting subject for various chemical studies and applications.
Chemical Reactions Analysis
Ethanol, 2,2’-[1,3-propanediylbis(sulfonyl)]bis- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfonyl groups or the ethanol moieties.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying sulfonyl group reactivity and as a building block for more complex molecules. In biology and medicine, it may be explored for its potential effects on biological systems, although specific applications in these fields are less documented. Industrially, it could be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-[1,3-propanediylbis(sulfonyl)]bis- involves its interaction with molecular targets through its sulfonyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution, which can alter the structure and function of target molecules. The pathways involved in these interactions depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Ethanol, 2,2’-[1,3-propanediylbis(sulfonyl)]bis- can be compared with other similar compounds, such as Ethanol, 2,2’-[1,3-propanediylbis(sulfonyl)]bis-, diacetate . The primary difference lies in the presence of additional functional groups, which can significantly alter the chemical properties and reactivity of the compounds. This compound’s unique structure, with its specific arrangement of sulfonyl groups, sets it apart from other similar molecules.
Properties
IUPAC Name |
2-[3-(2-hydroxyethylsulfonyl)propylsulfonyl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O6S2/c8-2-6-14(10,11)4-1-5-15(12,13)7-3-9/h8-9H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIDCUFNMKBYKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCO)CS(=O)(=O)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296609 | |
Record name | 1,3-Bis(2-hydroxyethylsulfonyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41123-71-1 | |
Record name | 1,3-Bis(2-hydroxyethylsulfonyl)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41123-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(2-hydroxyethylsulfonyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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